Platycoside F

Description

Propriétés

Formule moléculaire |

C47H76O20 |

|---|---|

Poids moléculaire |

961.1 g/mol |

Nom IUPAC |

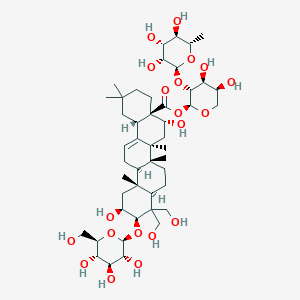

[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O20/c1-20-29(54)32(57)34(59)38(63-20)65-36-30(55)24(52)17-62-40(36)67-41(61)47-12-11-42(2,3)13-22(47)21-7-8-26-43(4)14-23(51)37(66-39-35(60)33(58)31(56)25(16-48)64-39)46(18-49,19-50)27(43)9-10-44(26,5)45(21,6)15-28(47)53/h7,20,22-40,48-60H,8-19H2,1-6H3/t20-,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37-,38-,39-,40-,43+,44+,45+,47+/m0/s1 |

Clé InChI |

QIMBOUOMXGXUQK-HQQCROKPSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Platycoside F: A Technical Overview of its Chemical Structure and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the chemical nature of Platycoside F, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. Platycosides, as a class, are the primary bioactive components of this traditional medicinal plant and are investigated for numerous pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Chemical Structure and Properties of Platycoside F

Platycoside F is a complex glycoside built upon a pentacyclic triterpenoid aglycone. While it is a known compound, detailed structural and spectroscopic data are primarily found in specialized literature.

Key Identifiers:

| Property | Value | Source |

| Molecular Formula | C₄₇H₇₆O₂₀ | [1] |

| Compound Class | Triterpenoid Saponin | [2] |

| Natural Source | Roots of Platycodon grandiflorum (Jacq.) A.DC. | [2] |

Structural Elucidation: The definitive structural elucidation of Platycoside F, including its IUPAC name and SMILES notation, was reported by Fu et al. in 2006.[1] This foundational study characterized Platycoside F as part of a group of new saponins from Platycodon grandiflorum. The core structure is based on a polygalacic acid aglycone with two sugar chains attached at positions C-3 and C-28.[1]

Note: Access to the full primary literature containing the definitive structure diagram, IUPAC name, SMILES notation, and original NMR spectral data for Platycoside F was not available in the consulted resources. The information presented is based on citations and data from related compounds.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of complex natural products like Platycoside F. The precise chemical shifts (δ) for each carbon and proton are critical for confirming the molecular structure and stereochemistry.

While the specific 1H and 13C-NMR data for Platycoside F from its original characterization study could not be retrieved, the following tables present the complete NMR dataset for Platycoside O , a closely related saponin that was isolated and characterized in the same study as Platycoside F.[2] This data is provided as a representative example of the type of quantitative information used to define these molecules. Both saponins share a similar triterpenoid core and were analyzed using identical methodologies.

Table 1: 1H and 13C-NMR Data for Platycoside O (in pyridine-d5) [2]

| Position | δC (ppm) | δH (ppm, J in Hz) | Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | 3-O-Glu | ||||

| 1 | 45.1 | 1.45 (o), 2.03-2.12 (m) | 1' | 106.4 | 5.27 (d, 8.0) |

| 2 | 70.2 | 4.77 (br s) | 2' | 74.9 | 3.99 (t, 9.0) |

| 3 | 85.1 | 4.58 (br s) | 3' | 78.6 | 4.05 (t, 7.5, 9.0) |

| 4 | 48.2 | 4' | 73.0 | 4.37-4.42 (m) | |

| 5 | 47.8 | 1.90-1.94 (m) | 5' | 77.0 | 4.46-4.49 (m) |

| 6 | 19.1 | 1.92-1.94 (m), 1.30-1.35 (m) | 6' | 63.2 | 4.83 (br d, 11.0), 3.95 (dd, 4.5, 11.0) |

| 7 | 33.7 | 1.65-1.76 (m), 1.48 (d-like, 11.5) | C-28-Ara | ||

| 8 | 40.3 | 1'' | 93.6 | 6.47 (d, 2.5) | |

| 9 | 47.8 | 1.90-1.94 (m) | 2'' | 75.2 | 4.53-4.58 (m) |

| 10 | 37.2 | 3'' | 70.1 | 4.50-4.54 (m) | |

| 11 | 24.8 | 2.03-2.12 (m) | 4'' | 66.7 | 4.50-4.54 (m) |

| 12 | 123.1 | 5.63 (br s) | 5'' | 63.7 | 4.15 (br d, 11.0), 3.90-3.94 (m) |

| 13 | 144.4 | Rha | |||

| 14 | 42.4 | 1''' | 101.2 | 5.78 (br s) | |

| 15 | 36.1 | 2.30-2.35 (m) | 2''' | 71.9 | 4.80-4.85 (m) |

| 16 | 74.0 | 5.10 (br s) | 3''' | 72.8 | 4.65-4.70 (m) |

| 17 | 48.9 | 4''' | 83.6 | 4.45-4.49 (m) | |

| 18 | 42.1 | 3.32 (dd, 4.0, 14.0) | 5''' | 69.1 | 4.95-5.00 (m) |

| 19 | 46.8 | 1.80-1.85 (m), 1.40-1.45 (m) | 6''' | 18.7 | 1.74 (d, 5.5) |

| 20 | 31.1 | Xyl | |||

| 21 | 34.2 | 2.03-2.12 (m) | 1'''' | 106.8 | 5.18 (d, 8.0) |

| 22 | 33.3 | 2.03-2.12 (m) | 2'''' | 75.6 | 4.00-4.05 (m) |

| 23 | 63.7 | 4.45 (d, 11.0), 3.92 (d, 11.0) | 3'''' | 78.6 | 4.10-4.15 (m) |

| 24 | 170.5 | 4'''' | 71.4 | 4.10-4.15 (m) | |

| 25 | 17.6 | 1.14 (s) | 5'''' | 67.4 | 4.20-4.25 (m), 3.60-3.65 (m) |

| 26 | 17.8 | 1.33 (s) | |||

| 27 | 27.2 | 1.76 (s) | |||

| 28 | 175.9 | ||||

| 29 | 33.3 | 1.14 (s) | |||

| 30 | 24.8 | 0.99 (s) | |||

| 24-OCH₃ | 52.1 | 3.69 (s) |

Experimental Protocols

Isolation and Purification of Platycoside F

The following protocol is a representative method for the isolation of Platycoside F from the roots of Platycodon grandiflorum, based on procedures described in the literature.[2]

1. Extraction:

-

Air-dried and powdered roots of P. grandiflorum are extracted exhaustively with 75% aqueous ethanol (EtOH) at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) to remove non-polar compounds.

-

The remaining aqueous layer, containing the polar saponins, is then subjected to further separation.

3. Initial Chromatographic Separation:

-

The aqueous layer is applied to a macroporous resin column (e.g., D101).

-

The column is washed with water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol (e.g., 30%, 60%, 95%). The total saponin fraction is typically eluted with 60% EtOH.

-

The 60% EtOH eluate is collected and concentrated to dryness.

4. Silica Gel Column Chromatography:

-

The total saponin fraction is subjected to silica gel column chromatography.

-

A gradient elution system, such as chloroform-methanol-water in varying ratios (e.g., starting from 95:5:0.5 to 50:50:5), is used to separate the saponins into several sub-fractions based on polarity.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing Platycoside F are further purified using a reverse-phase preparative HPLC system with an ODS (C18) column.

-

A typical mobile phase for final purification is a mixture of methanol (MeOH) and water. For the specific separation of a fraction containing Platycoside F, an isocratic system of MeOH-H₂O (52:48) has been reported to be effective.[2]

-

Fractions are monitored with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector), and those corresponding to pure Platycoside F are collected and lyophilized.

Biological Activity and Signaling Pathways

While specific mechanistic studies on Platycoside F are limited, research on total saponin extracts from P. grandiflorum and its major constituent, Platycodin D, has elucidated key signaling pathways involved in their anti-inflammatory effects. These mechanisms are considered representative for the major bioactive platycosides from this plant.

One of the central pathways implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Saponins from P. grandiflorum have been shown to suppress the activation of this pathway, thereby reducing the production of pro-inflammatory mediators.[2]

Figure 1: Inhibition of the NF-κB signaling pathway by Platycoside saponins.

References

The Discovery and Isolation of Platycoside F from Platycodon grandiflorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Platycoside F, a triterpenoid saponin found in the roots of Platycodon grandiflorum. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectroscopic data, and discusses its potential biological activities based on current scientific literature.

Introduction to Platycodon grandiflorum and its Bioactive Saponins

Platycodon grandiflorum, commonly known as the balloon flower, is a perennial flowering plant native to East Asia. Its roots, known as Platycodi Radix, have been a staple in traditional medicine for centuries, used to treat a variety of ailments including bronchitis, asthma, and tonsillitis. The primary bioactive constituents of Platycodon grandiflorum roots are a class of triterpenoid saponins known as platycosides. These compounds are characterized by a triterpenoid aglycone and two sugar chains.[1]

To date, numerous platycosides have been isolated and identified, with Platycodin D being one of the most extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Platycoside F is another of the many saponins that have been successfully isolated from this plant.

Physicochemical and Spectroscopic Data of Platycoside F

Platycoside F has been identified as one of the known triterpenoid saponins isolated from the roots of Platycodon grandiflorum. Its chemical structure has been elucidated based on spectral data and chemical evidence.

| Property | Data | Reference |

| Molecular Formula | C₆₃H₁₀₂O₃₂ | [2] |

| Calculated Molecular Weight | 1370.63 g/mol | [2] |

| Observed Mass (M+H)⁺ | 1370.6373 | [2] |

| General Structure | Triterpenoid saponin with an oleanane-type aglycone and two sugar moieties. | [1] |

Table 1: Physicochemical Properties of Platycoside F.

| Spectroscopic Method | Typical Data and Interpretation |

| ¹H-NMR | Signals corresponding to the triterpenoid aglycone (methyl groups, olefinic protons) and the anomeric protons of the sugar moieties. The coupling constants of anomeric protons help determine the configuration of the glycosidic linkages. |

| ¹³C-NMR | Resonances for the carbon atoms of the aglycone (including carbonyls from ester linkages) and the sugar units. The chemical shifts of the anomeric carbons provide further information on the sugar composition and linkages. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help in sequencing the sugar chains and identifying the aglycone structure. |

Table 2: Spectroscopic Data for the Characterization of Platycoside F.

Experimental Protocols for the Isolation and Purification of Platycoside F

The isolation of Platycoside F from Platycodon grandiflorum roots involves a multi-step process of extraction and chromatographic separation. The following is a detailed, representative protocol based on established methods for the isolation of platycosides.[3][4]

Plant Material and Extraction

-

Preparation of Plant Material: Dried roots of Platycodon grandiflorum are pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with 70-95% ethanol or methanol at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the saponins.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponins, being polar glycosides, are typically enriched in the n-butanol fraction.

-

Concentration of the Saponin-Rich Fraction: The n-butanol fraction is concentrated under reduced pressure to obtain a saponin-rich extract.

Chromatographic Purification

A combination of chromatographic techniques is employed for the isolation of individual platycosides from the saponin-rich fraction.

-

Column Chromatography: The saponin-rich extract is subjected to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20). Elution is performed with a gradient of increasing polarity, typically using a mixture of chloroform, methanol, and water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Platycoside F, as identified by TLC or analytical HPLC, are pooled and further purified by preparative reversed-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed.[3]

-

Detection: Detection is often carried out using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm), as saponins lack a strong chromophore.

-

-

Purity Assessment: The purity of the isolated Platycoside F is assessed by analytical HPLC. Purities of over 94-98.5% have been reported for platycosides isolated using similar methods.[3][4]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Platycoside F Isolation

Caption: Generalized workflow for the isolation of Platycoside F.

Postulated Signaling Pathway Modulation by Platycosides

While the specific signaling pathways modulated by Platycoside F are not yet fully elucidated, studies on platycoside-rich fractions from Platycodon grandiflorum suggest involvement of key cellular signaling pathways in their anti-inflammatory and anti-cancer effects. The MAPK and NF-κB signaling pathways are often implicated.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycoside F: Unraveling the Pharmacological Potential of a Minor Saponin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside F is a triterpenoid saponin found in the roots of Platycodon grandiflorum, a perennial flowering plant with a long history of use in traditional Asian medicine. While the pharmacological activities of the crude extract of P. grandiflorum and its major saponin, Platycodin D, have been extensively studied, specific research delineating the distinct biological and pharmacological profile of Platycoside F remains limited. This guide synthesizes the current understanding of platycosides as a class of compounds, with a particular focus on the well-documented activities of its more prominent analogues, to infer the potential therapeutic avenues for Platycoside F. This approach is necessitated by the current scarcity of research focused solely on this minor platycoside.

The available literature strongly suggests that platycosides, as a group, possess a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects. These activities are often attributed to the modulation of key cellular signaling pathways. This document will present the known quantitative data for various platycosides, detail relevant experimental methodologies, and visualize the implicated signaling pathways to provide a foundational resource for future research into the specific activities of Platycoside F.

Biological and Pharmacological Activities of Platycosides

While specific data for Platycoside F is sparse, the broader family of platycosides exhibits significant therapeutic potential across several domains. The primary activities reported are anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects.

Anti-Inflammatory Activity

Platycosides have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. Studies on various platycosides and extracts of P. grandiflorum show an inhibition of pro-inflammatory mediators. For instance, a biotransformed extract of P. grandiflorum rich in 3-O-β-D-glucopyranosyl platycosides was found to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in LPS-stimulated alveolar macrophages[1]. These effects are largely attributed to the suppression of the NF-κB and MAPK signaling pathways[1].

Anti-Cancer Activity

The anti-cancer properties of platycosides have been a significant area of investigation. Platycodin D, the most studied platycoside, has been shown to induce apoptosis and autophagy in various cancer cell lines[2][3]. A platycoside-rich fraction from P. grandiflorum was found to enhance cell death in A549 human lung carcinoma cells, primarily through the induction of autophagy mediated by the AMPK/mTOR/AKT signaling pathway[2][4].

Neuroprotective Effects

Extracts of P. grandiflorum and their constituent saponins have shown promise in protecting neuronal cells from damage. An aqueous extract of P. grandiflorum demonstrated anti-neuroinflammatory effects against beta-amyloid-induced toxicity in microglia cells[5]. This neuroprotection is linked to the inhibition of nitric oxide production and the suppression of pro-inflammatory cytokines, mediated through the attenuation of the MAPK and NF-κB signaling pathways[5].

Hepatoprotective Effects

The potential of platycosides to protect the liver from damage has also been reported. While specific studies on Platycoside F are lacking, research on the aqueous extract of P. grandiflorum has shown protective effects against thioacetamide-induced fulminant hepatic failure in mice[6].

Quantitative Data on Platycoside Activities

The following tables summarize the available quantitative data for various platycosides and extracts of P. grandiflorum. It is important to reiterate that these data are not specific to Platycoside F but provide a valuable reference for the potential potency of this compound class.

Table 1: Anti-inflammatory and Neuroprotective Effects of Platycodon grandiflorum Water Extract (PGW)

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Nitric Oxide (NO) Production Inhibition | BV2 microglia | Aβ25-35-induced | 50 µg/mL | 30.4% reduction | [5] |

| 100 µg/mL | 36.7% reduction | [5] | |||

| 200 µg/mL | 61.2% reduction | [5] | |||

| Pro-inflammatory Cytokine Suppression | BV2 microglia | Aβ25-35-induced | 200 µg/mL | Significant inhibition of IL-1β and IL-6 | [5] |

| 200 µg/mL | Significant inhibitory activity against TNF-α | [5] |

Table 2: Anti-Cancer Effects of Platycodin D (PD) and Platycodon grandiflorum (PG) Extract

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Platycodin D (PD) | LLC | Cell Viability | 6.634 µM | [3] |

| H1975 | Cell Viability | ~15 µM | [3] | |

| A549 | Cell Viability | ~20 µM | [3] | |

| CT26 | Cell Viability | ~25 µM | [3] | |

| B16-F10 | Cell Viability | 28.33 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the literature on platycosides.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., A549, BV2 microglia) in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Platycoside F) for the desired duration (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7, BV2 microglia) in 24-well plates. Pre-treat cells with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, p-Akt, p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

The pharmacological effects of platycosides are mediated through the modulation of several key intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.

NF-κB Signaling Pathway in Inflammation

References

- 1. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platycodon grandiflorum Triggers Antitumor Immunity by Restricting PD-1 Expression of CD8+ T Cells in Local Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

A literature review on the therapeutic potential of Platycoside F.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside F is a triterpenoid saponin found in the roots of Platycodon grandiflorum, a perennial flowering plant with a long history of use in traditional Asian medicine. While the crude extract of Platycodon grandiflorum and some of its major saponin constituents, notably Platycodin D, have been extensively studied for their wide range of pharmacological activities, Platycoside F remains a relatively understudied compound. This technical guide provides a comprehensive review of the current literature on the therapeutic potential of Platycoside F, including its known biological activities and the broader context of the therapeutic applications of platycosides. Due to the limited research focused specifically on Platycoside F, this review also incorporates data from studies on Platycodon grandiflorum extracts and other major platycosides to infer potential areas for future investigation into Platycoside F's specific contributions.

Chemical Structure

Platycoside F is a complex glycoside with a triterpenoid aglycone core. Its chemical formula is C47H76O20[1]. The intricate structure of Platycoside F, like other platycosides, is believed to be a key determinant of its biological activity.

Therapeutic Potential: State of Current Research

Direct research into the therapeutic effects of isolated Platycoside F is limited. However, existing studies on Platycodon grandiflorum extracts and other platycosides provide a foundation for understanding its potential pharmacological activities.

Antiviral and Antitussive Activity

Limited direct evidence suggests that Platycoside F possesses antiviral properties. One study identified Platycoside F as having weak activity against the Respiratory Syncytial Virus (RSV). Furthermore, research on the antitussive effects of Platycodon grandiflorum extracts has indicated that Platycoside F may be one of the active components contributing to this therapeutic benefit.

Inferred Therapeutic Potential from Related Compounds and Extracts

The broader family of platycosides and extracts from Platycodon grandiflorum have demonstrated significant therapeutic potential across several key areas:

-

Anti-inflammatory Effects: Extracts of Platycodon grandiflorum have been shown to inhibit the production of pro-inflammatory mediators. The anti-inflammatory actions are often attributed to the saponin content of the plant[1].

-

Anti-cancer Activity: Numerous studies have highlighted the anti-cancer properties of Platycodon grandiflorum extracts and purified platycosides like Platycodin D. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines[2].

-

Neuroprotective Effects: Saponins from Platycodon grandiflorum have been investigated for their neuroprotective potential, with some studies demonstrating protective effects against neurotoxicity[3][4][5].

-

Metabolic Regulation: There is emerging evidence that Platycodon grandiflorum extracts and their constituent saponins may play a role in regulating metabolic processes, offering potential benefits in conditions like obesity and non-alcoholic fatty liver disease[6].

Quantitative Data

Due to the scarcity of research focused solely on Platycoside F, a comprehensive table of its quantitative data (e.g., IC50 values) across various therapeutic areas is not yet available. The following table summarizes the available quantitative data for related platycosides and extracts to provide a comparative context.

| Compound/Extract | Therapeutic Area | Assay/Model | Target/Endpoint | Quantitative Data (IC50/EC50) | Reference |

| Platycodin D | Anti-cancer | PC-12 cells | Cell Viability | 13.5 ± 1.2 µM (at 48h) | [7] |

| Platycodin D | Anti-cancer | BEL-7402 cells | Cell Proliferation | 37.70 ± 3.99 µM (at 24h) | [7] |

| Phenolic Compounds from P. grandiflorum | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | IL-12 p40, IL-6, TNF-α production | 5.0 to 60.6 µM | [8] |

| P. grandiflorum Water Extract (PGW) | Anti-inflammatory / Neuroprotective | Aβ25-35-induced BV2 microglia | Nitric Oxide (NO) production | 30.4% inhibition at 50 µg/mL | [9] |

Experimental Protocols

Detailed experimental protocols for investigating the therapeutic potential of Platycoside F are not extensively documented. The following are generalized methodologies derived from studies on Platycodon grandiflorum extracts and other platycosides, which can be adapted for future research on Platycoside F.

Anti-inflammatory Activity Assessment

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Inducer: Lipopolysaccharide (LPS) to stimulate an inflammatory response.

-

Methodology:

-

Culture RAW 264.7 cells in appropriate media.

-

Pre-treat cells with varying concentrations of Platycoside F for a specified period (e.g., 1 hour).

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Measure the production of inflammatory mediators such as Nitric Oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

-

Determine cell viability using an MTT assay to rule out cytotoxicity.

-

Anticancer Activity Assessment

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).

-

Methodology:

-

Culture cancer cells in appropriate media.

-

Treat cells with a range of concentrations of Platycoside F for different time points (e.g., 24, 48, 72 hours).

-

Assess cell viability and proliferation using assays such as MTT, SRB, or colony formation assays.

-

Investigate the mechanism of cell death by performing assays for apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle analysis (e.g., propidium iodide staining).

-

Signaling Pathways

The signaling pathways modulated by Platycoside F have not been specifically elucidated. However, studies on Platycodon grandiflorum extracts and other platycosides have implicated several key pathways in their therapeutic effects. Future research on Platycoside F could investigate its role in these pathways.

Potential Anti-inflammatory Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Platycoside_F [label="Platycoside F", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> IKK; IKK -> IkB [label="P", arrowhead=odot]; IkB -> NFkB [style=dashed, arrowhead=none]; NFkB -> Nucleus; Nucleus -> Inflammatory_Genes [label="Transcription"]; Platycoside_F -> IKK [label="Inhibition?", color="#EA4335", fontcolor="#EA4335", style=dashed]; Platycoside_F -> NFkB [label="Inhibition?", color="#EA4335", fontcolor="#EA4335", style=dashed];

// Invisible edges for alignment {rank=same; LPS; Platycoside_F;} }

Caption: Hypothetical anti-inflammatory signaling pathway for Platycoside F.

Potential Anti-cancer Signaling Pathway (Apoptosis Induction)

// Nodes Platycoside_F [label="Platycoside F", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Platycoside_F -> ROS; ROS -> Mitochondria; Mitochondria -> Bax [label="Activation"]; Mitochondria -> Bcl2 [label="Inhibition"]; Bax -> Cytochrome_c; Bcl2 -> Cytochrome_c [arrowhead=tee]; Cytochrome_c -> Caspase9 [label="Activation"]; Caspase9 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis; Platycoside_F -> Bcl2 [label="Down-regulation?", color="#EA4335", fontcolor="#EA4335", style=dashed]; Platycoside_F -> Bax [label="Up-regulation?", color="#34A853", fontcolor="#34A853", style=dashed];

// Invisible edges for alignment {rank=same; Platycoside_F;} }

Caption: Postulated apoptotic signaling pathway for Platycoside F.

Conclusion and Future Directions

Platycoside F is a structurally defined saponin from Platycodon grandiflorum with preliminary evidence of antiviral and antitussive activities. However, a significant gap exists in the scientific literature regarding its specific therapeutic potential in other areas where the crude extract and other platycosides have shown promise, such as anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.

Future research should focus on the isolation and purification of Platycoside F to enable comprehensive in vitro and in vivo studies. Key areas for investigation include:

-

Quantitative assessment of its anti-inflammatory and cytotoxic activities against a broad range of cell lines to determine its IC50 values.

-

Elucidation of the specific molecular mechanisms and signaling pathways through which Platycoside F exerts its biological effects.

-

Comparative studies with other major platycosides, such as Platycodin D, to understand the structure-activity relationships and the unique contributions of Platycoside F to the overall therapeutic effects of Platycodon grandiflorum.

A deeper understanding of the pharmacological profile of Platycoside F will be crucial for unlocking its full therapeutic potential and could lead to the development of novel therapeutic agents for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platycodon grandiflorum Extract Reduces High-Fat Diet-Induced Obesity Through Regulation of Adipogenesis and Lipogenesis Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

In Silico and Molecular Docking Studies of Platycoside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside F, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered interest for its potential therapeutic properties. As with many natural products, understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. In silico and molecular docking studies offer a powerful and cost-effective approach to elucidate the interactions of Platycoside F with biological targets, predict its binding affinity, and guide further experimental validation. This technical guide provides an in-depth overview of the computational methodologies employed in the study of Platycoside F and related saponins, presenting key data and experimental protocols to aid researchers in this field.

While specific molecular docking data for Platycoside F is limited in publicly available literature, this guide leverages protocols and findings from studies on other structurally related and co-occurring platycosides, such as Platycodin D, to provide a representative framework for analysis.

Data Presentation: Molecular Docking Performance of Platycosides

The following table summarizes the binding affinities of various platycosides against key protein targets implicated in Alzheimer's disease, as determined by molecular docking studies. This data is presented to illustrate the typical binding energy ranges observed for this class of compounds.

| Compound | Target Protein | Binding Free Energy (kcal/mol) |

| Polygalacin D2 | Synapsin I | -6.74 |

| 3"-O-acetyl platyconic acid | Synapsin I | -6.36 |

| Polygalacin D | Synapsin II | -6.01 |

| Polygalacin D2 | Synapsin II | -6.10 |

| Platycodin D | GSK-3β | Not specified |

| Polygalacin D | NMDA Receptor | Not specified |

Note: Data extracted from a study on a library of platycodin saponins. Specific values for Platycoside F were not detailed in the referenced public literature. The binding free energy indicates the predicted affinity of the ligand for the protein, with more negative values suggesting stronger binding.

Experimental Protocols

A generalized workflow for in silico and molecular docking studies of Platycoside F is outlined below. This protocol is a composite of methodologies reported in various studies on platycosides.

Ligand and Protein Preparation

-

Ligand Preparation: The three-dimensional structure of Platycoside F can be obtained from chemical databases such as PubChem or constructed using molecular modeling software. The ligand's structure is then optimized to its lowest energy conformation. This typically involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

-

Protein Preparation: The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning charges (e.g., Kollman charges). The protonation states of amino acid residues, particularly those in the active site, are checked and corrected.

Molecular Docking Procedure

-

Software: AutoDock Vina is a widely used open-source program for molecular docking.[1] Other commercial and academic software packages are also available.

-

Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely rotate and translate within this space during the docking simulation.

-

Docking Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm, which combines a genetic algorithm for global search with a local search method for energy minimization.[2] This allows for an efficient exploration of the conformational space of the ligand within the protein's active site.

-

Execution and Analysis: The docking simulation is run to generate a series of possible binding poses for the ligand, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable. The results are then visualized and analyzed to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Post-Docking Analysis and Validation

-

Visualization: The predicted binding mode of Platycoside F within the protein's active site is visualized using software such as PyMOL or Discovery Studio Visualizer. This allows for a detailed inspection of the intermolecular interactions.

-

Molecular Dynamics (MD) Simulation: To assess the stability of the predicted ligand-protein complex, MD simulations can be performed. This technique simulates the movement of atoms in the complex over time, providing insights into the dynamic behavior and stability of the interactions observed in the static docking pose.

Mandatory Visualization

The following diagrams illustrate key workflows and signaling pathways relevant to the study of Platycoside F.

References

- 1. Role of Saponins from Platycodon grandiflorum in Alzheimer’s Disease: DFT, Molecular Docking, and Simulation Studies in Key Enzymes | MDPI [mdpi.com]

- 2. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Platycoside F: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside F is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a perennial flowering plant widely used in traditional Asian medicine. As a member of the platycoside family, Platycoside F is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Platycoside F, with a focus on data presentation, experimental protocols, and the elucidation of its mechanisms of action.

Physical and Chemical Properties

Platycoside F is a complex glycoside with a triterpenoid aglycone core. Its chemical structure and properties are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C47H76O20 | [1] |

| Molecular Weight | 961.09 g/mol | |

| Appearance | White amorphous powder (typical for platycosides) | [2] |

| Melting Point | Data not available | |

| Solubility | Generally soluble in water and methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like n-hexane. Specific quantitative data for Platycoside F is not readily available, but platycosides as a class are known to be soluble in polar solvents.[3] DMSO is also a common solvent for saponins.[4] |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of Platycoside F.

1.2.1. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of Platycoside F. Electrospray ionization (ESI) is a commonly used method.

| Ion Mode | Observed m/z | Interpretation |

| Positive | [M+Na]+ | Sodium adduct of the molecule |

| Negative | [M-H]- | Deprotonated molecule |

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| 1H NMR | Anomeric Protons (Sugars) | 4.5 - 6.5 |

| Triterpenoid Protons | 0.5 - 5.5 | |

| 13C NMR | Triterpenoid Aglycone | 10 - 180 |

| Sugar Moieties | 60 - 110 | |

| Carbonyl (Ester) | ~176 |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of Platycoside F is expected to show characteristic absorption bands for its functional groups.[9][10][11][12][13]

| Wavenumber (cm-1) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester linkage) |

| ~1640 | C=C stretching (oleanane skeleton) |

| 1000-1200 | C-O stretching (glycosidic bonds) |

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and analysis of Platycoside F, as well as protocols for assessing its biological activity.

Isolation and Purification of Platycoside F

The following is a generalized protocol for the extraction and isolation of platycosides from the roots of Platycodon grandiflorum.[14]

Caption: General workflow for the isolation and purification of Platycoside F.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of P. grandiflorum are extracted with 70% ethanol under reflux for several hours. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with an equal volume of n-butanol. The n-butanol layer, containing the saponins, is collected and concentrated.

-

Column Chromatography: The crude saponin fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient solvent system, typically a mixture of chloroform, methanol, and water, to separate the different platycosides.

-

Preparative HPLC: Fractions containing Platycoside F, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water gradient.

-

Final Product: The purity of the isolated Platycoside F is confirmed by analytical HPLC and spectroscopic methods (MS, NMR).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the qualitative and quantitative analysis of Platycoside F.[5][9][15]

HPLC Conditions for Platycoside Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25-35 °C |

Biological Activities and Signaling Pathways

While research specifically on Platycoside F is limited, studies on Platycodon grandiflorum extracts and other major platycosides like Platycodin D provide insights into its potential biological activities and mechanisms of action. These activities primarily include anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][16]

Anti-inflammatory Activity

Platycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][13][17][18][19] The NF-κB and MAPK signaling pathways are central to this activity.

Caption: Putative anti-inflammatory signaling pathway of Platycoside F.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of Platycoside F for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

Anti-cancer Activity

Several platycosides have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[3][20][21] The proposed mechanism involves the modulation of apoptosis-related proteins and signaling pathways.

References

- 1. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodin D induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. IR _2007 [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. ft ir spectroscopy: Topics by Science.gov [science.gov]

- 14. CN104906165A - Method for extracting platycodin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 18. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnopharmacological Relevance of Platycoside F

For Researchers, Scientists, and Drug Development Professionals

Ethnopharmacological Relevance of Platycoside F and its Source

Platycoside F is a triterpenoid saponin isolated from the root of Platycodon grandiflorus, commonly known as the balloon flower, Jie Geng in Chinese, Doraji in Korean, and Kikyo in Japanese.[1][2] For centuries, the roots of P. grandiflorus have been a staple in traditional East Asian medicine, primarily for treating respiratory ailments.[1][3] Traditional Chinese Medicine (TCM) utilizes it to address coughs with profuse phlegm, colds, bronchitis, pleurisy, pulmonary abscesses, and throat infections.[4] In Korea, it is traditionally used for treating bronchitis, asthma, pulmonary tuberculosis, diabetes, and various inflammatory diseases.[5][6] This extensive traditional use underscores the deep-rooted belief in its therapeutic properties and provides a strong basis for modern pharmacological investigation into its bioactive constituents, such as Platycoside F.

The primary bioactive components of Platycodon grandiflorus are a class of triterpenoid saponins known as platycosides.[2][7] While numerous platycosides have been identified, much of the contemporary pharmacological research has focused on Platycodin D, a structurally similar and abundant platycoside. Due to the limited availability of specific quantitative data for Platycoside F, this guide will leverage the more extensive data available for Platycodin D to infer the potential activities of Platycoside F, with the clear understanding that these are related but distinct molecules. The shared oleanane-type triterpenoid saponin structure suggests that their biological activities may be comparable.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of platycosides, with a primary focus on Platycodin D, due to the scarcity of specific data for Platycoside F. This information is crucial for understanding the potential potency and therapeutic window of these compounds.

Table 1: Anti-inflammatory Activity of Platycosides

| Compound | Assay | Cell Line | IC₅₀ Value | Reference |

| Platycodin D | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~15 µM | [6] |

| Platycodin D3 | Nitric Oxide (NO) Production Inhibition | RAW 246.7 Macrophages | ~55 µM | [6] |

| Phenolic Compounds (4-6) from P. grandiflorum | IL-12 p40, IL-6, and TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | 5.0 to 60.6 μM | [8] |

| Lignol Fatty Acid Esters (1-3) from P. grandiflorum | IL-6 and TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | 6.5 to 20.2 μM | [8] |

Table 2: Anticancer Activity of Platycosides

| Compound | Cell Line | Assay | IC₅₀/EC₅₀ Value | Reference |

| Platycodin D | Caco-2 (Intestinal Cancer) | Cell Viability | 24.6 µM | [9] |

| Platycodin D | BEL-7402 (Hepatocellular Carcinoma) | Cell Proliferation | 37.70 ± 3.99 µM (24h) | [9] |

| Platycodin D | Various Gastric Cancer Cell Lines | Cell Viability | Concentration-dependent reduction | [10] |

| Saponins 1 and 2 from P. grandiflorum | Eca-109 (Human Esophageal Carcinoma) | Cytotoxicity | 0.649 µg/mL and 0.503 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological activities of Platycoside F and related compounds.

Isolation and Purification of Platycoside F

A general method for isolating platycosides from the roots of Platycodon grandiflorum involves solvent extraction followed by chromatographic separation.

-

Extraction:

-

Chromatographic Separation:

-

The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., Amberlite IRA-60E).[3]

-

Fractions are eluted with a gradient of ethanol in water.

-

Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure Platycoside F.[11]

-

In Vitro Anti-inflammatory Activity Assessment

RAW 264.7 murine macrophage cells are commonly used for in vitro inflammation studies.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of Platycoside F for 2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.[12]

-

After the incubation period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[12]

-

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

In Vitro Anticancer Activity Assessment

Various cancer cell lines can be used, for example, A549 (lung carcinoma), MCF-7 (breast cancer), or Caco-2 (colorectal cancer).

-

Cells are cultured in appropriate media and conditions as recommended by the supplier.

-

Cells are seeded in 96-well plates and treated with varying concentrations of Platycoside F for 24, 48, or 72 hours.

-

After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Signaling Pathway Analysis

-

Cells are treated with Platycoside F for specific time points (e.g., 30 minutes, 1 hour, 2 hours) with or without LPS stimulation.

-

Cell lysates are prepared as described in section 3.2.4.

-

Western blotting is performed using primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38 (MAPKs).[4][12]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by platycosides and a general experimental workflow for assessing anti-inflammatory activity.

Caption: Platycoside F's potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for assessing the anti-inflammatory activity of Platycoside F.

Conclusion

Platycoside F, a key saponin from the traditionally used medicinal plant Platycodon grandiflorus, holds significant promise for modern drug development. Its ethnopharmacological background, particularly in treating inflammatory and respiratory conditions, is increasingly being validated by scientific research. While specific quantitative data for Platycoside F is still emerging, the extensive research on the closely related Platycodin D provides a strong indication of its potential anti-inflammatory and anticancer activities. The modulation of critical inflammatory signaling pathways, such as NF-κB and MAPK, appears to be a central mechanism of action for these platycosides. Further focused research on Platycoside F is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to design and execute further preclinical and clinical investigations into this promising natural compound.

References

- 1. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Platycosides from Platycodon grandiflorum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodon grandiflorum, commonly known as the balloon flower, is a traditional oriental medicine with a rich history of use in treating a variety of ailments, including respiratory diseases, inflammation, and cancer.[1][2] The primary bioactive constituents of Platycodon grandiflorum are a class of triterpenoid saponins known as platycosides.[3] While a range of platycosides have been identified, including Platycoside F, the majority of in vitro research has concentrated on the most abundant saponin, Platycodin D (PLD), and crude or fermented extracts of the plant's root (PGE). This guide synthesizes the available preliminary in vitro data on these compounds, with a focus on their anti-inflammatory, anti-cancer, and neuroprotective activities, providing a valuable resource for researchers and drug development professionals.

Anti-Inflammatory and Immune-Enhancing Effects

In vitro studies have demonstrated that extracts from Platycodon grandiflorum possess significant anti-inflammatory and immune-enhancing properties. These effects are largely attributed to the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, in immune cells like macrophages.[4][5][6]

Quantitative Data on Anti-Inflammatory and Immune-Enhancing Effects

The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory and immune-enhancing effects of Platycodon grandiflorum extracts.

| Cell Line | Treatment | Concentration | Effect | Measurement | Reference |

| RAW264.7 | PGSP¹ | 250-1000 µg/mL | Dose-dependent increase in NO production | Griess Assay | [5] |

| RAW264.7 | PGSP¹ | 1000 µg/mL | 81.19 ± 1.30% increase in NO production | Griess Assay | [5] |

| RAW264.7 | PGSP¹ | 250-1000 µg/mL | Increased production of PGE₂, COX-2, TNF-α, IL-1β, and IL-6 | ELISA | [7] |

| RAW264.7 | PGSP¹ | 250-1000 µg/mL | Increased phagocytic activity | Flow Cytometry | [5] |

| RAW264.7 | PGE² | 10, 50, 100 µg/mL | Dose-dependent reduction in LPS-stimulated NO, IL-6, and TNF-α production | Griess Assay, ELISA | [8] |

| NR8383 | BT-PGR³ | Not specified | Inhibition of LPS-induced NO, iNOS, IL-1β, IL-6, and TNF-α production | Not specified | [4] |

¹PGSP: Combination of Platycodon grandiflorum and Salvia plebeian extracts. ²PGE: Platycodon grandiflorum extract. ³BT-PGR: Biotransformed Platycodon grandiflorum root extracts.

Signaling Pathways in Anti-Inflammatory Response

The anti-inflammatory effects of Platycodon grandiflorum extracts are primarily mediated through the downregulation of the MAPK and NF-κB signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, these extracts have been shown to inhibit the phosphorylation of key proteins in these pathways, including ERK1/2, p38, JNK, and the p65 subunit of NF-κB.[4][6]

Figure 1: Platycosides inhibit inflammatory mediator production via MAPK and NF-κB pathways.

Anticancer Effects

Platycodin D (PLD) has demonstrated significant anti-cancer activity in various cancer cell lines in vitro. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9]

Quantitative Data on Anticancer Effects (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11] The following table presents the IC50 values for Platycodin D in different cancer cell lines.

| Cell Line | Cancer Type | Platycodin D IC50 | Exposure Time | Reference |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 µM | 48 h | [9] |

| Caco-2 | Colorectal Cancer | 24.6 µM | Not specified | [9] |

Signaling Pathways in Anticancer Activity

The anti-tumor effects of Platycodin D are associated with the modulation of several signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[9] In gastric cancer cells, Platycodin D has been shown to promote the ubiquitination and degradation of the oncoprotein c-Myc.[12][13]

Figure 2: Platycodin D induces anticancer effects through multiple signaling pathways.

Neuroprotective Effects

Extracts of Platycodon grandiflorum and its constituent saponins have shown neuroprotective effects in vitro against various neurotoxic insults, including glutamate-induced toxicity and amyloid-beta (Aβ)-induced neurodegeneration.[1][14][15]

Quantitative Data on Neuroprotective Effects

| Cell Line | Neurotoxin | Treatment | Concentration | Effect | Measurement | Reference |

| Rat Cortical Cells | Glutamate | Platycodin A | 0.1 - 10 µM | ~50% cell viability | Not specified | [14] |

| HT22 | Aβ | PGE | 50, 100, 200 µg/mL | Protection against Aβ-induced neurodegeneration | MTS Assay | [1] |

Experimental Protocols

This section provides a detailed methodology for key in vitro experiments cited in the studies on Platycodon grandiflorum extracts and its platycosides.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., RAW264.7, cancer cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (PGE, PLD, etc.) and incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and treat with the test compound in the presence or absence of an inflammatory stimulus (e.g., LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Collection: Collect cell culture supernatants after treatment with the test compounds.

-

ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit.

Western Blot Analysis

-

Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, iNOS, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General experimental workflow for in vitro studies of Platycosides.

Conclusion

The preliminary in vitro studies on platycosides from Platycodon grandiflorum, particularly Platycodin D and crude extracts, reveal a promising potential for their use in the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. The modulation of key signaling pathways such as MAPK and NF-κB appears to be a central mechanism underlying their diverse pharmacological activities. While specific data on Platycoside F is currently limited, the existing body of research on related platycosides provides a strong foundation for further investigation into the individual bioactive properties of each saponin within this important class of natural products. Future studies should aim to isolate and characterize the in vitro effects of less abundant platycosides, including Platycoside F, to fully elucidate their therapeutic potential.

References

- 1. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity [mdpi.com]

- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunostimulatory Activity of a Mixture of Platycodon grandiflorum, Pyrus serotine, Chaenomeles sinensis, and Raphanus sativus in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09443A [pubs.rsc.org]

- 9. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]

- 13. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for HPLC-Based Quantification of Platycoside F in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of Platycoside F in plant extracts using High-Performance Liquid Chromatography (HPLC). These guidelines are designed to assist in the quality control and standardization of herbal extracts and in the development of therapeutic agents derived from plants containing this bioactive saponin.

Introduction

Platycoside F is a triterpenoid saponin found in the roots of Platycodon grandiflorum (Balloon Flower), a plant widely used in traditional medicine.[1][2] Like other platycosides, it exhibits a range of pharmacological activities, making its precise quantification crucial for research and commercial applications.[2] High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the separation and quantification of Platycoside F in complex plant matrices.[1][3]

Experimental Protocols

Sample Preparation

The accurate quantification of Platycoside F begins with meticulous sample preparation to ensure the efficient extraction of the analyte and removal of interfering substances.

Protocol for Extraction of Platycoside F from Plant Material:

-

Drying and Pulverization: Air-dry the plant material (e.g., roots of Platycodon grandiflorum) at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.[4] Grind the dried material into a homogeneous powder (e.g., 40 mesh).[5]

-

Solvent Extraction:

-

Accurately weigh approximately 200 mg of the powdered plant material.[5]

-

Transfer the powder to an appropriate extraction vessel.

-

Add 10 mL of 80% methanol.[5]

-

Extract the sample using ultrasonication for 60 minutes at 50°C.[4][6] This process should be repeated three times to ensure complete extraction.[5]

-

-

Filtration and Concentration:

-

Filter the combined extracts through a suitable filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Evaporate the concentrated extract to dryness.[5]

-

-

Sample Solution Preparation:

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the quantification of Platycoside F. These parameters may be optimized based on the specific instrument and column used.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or ELSD). |

| Column | C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq C18, 4.6 x 150 mm, 5 µm).[8] |

| Mobile Phase | A gradient of Acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.[9] |

| Gradient Elution | 0-6 min, 10-15% B; 6-50 min, 15-25% B; 50-70 min, 25-70% B; 70-80 min, 70-100% B; followed by an equilibration period.[8] |

| Flow Rate | 1.0 mL/min.[8] |

| Column Temperature | 40°C.[4] |

| Injection Volume | 10 µL.[8] |

| Detector | Evaporative Light Scattering Detector (ELSD) is often preferred for saponins as they lack a strong UV chromophore.[8] |

| ELSD Settings | Drift tube temperature: 70°C; Nebulizer gas (Nitrogen) pressure: 2.5 bar.[8] |

Standard Preparation and Calibration

For accurate quantification, a calibration curve should be prepared using a certified reference standard of Platycoside F.

Protocol for Standard Preparation:

-

Stock Solution: Prepare a stock solution of Platycoside F (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the initial mobile phase.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of Platycoside F in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the curve should be verified (R² > 0.999).

Data Presentation

The following table summarizes representative quantitative data for various platycosides, including those structurally related to Platycoside F, found in Platycodon grandiflorum extracts. This data can serve as a reference for expected concentration ranges.

| Platycoside | Plant Part | Cultivar/Origin | Concentration (mg/g dry weight) | Reference |

| Platycoside E | Root | Fermented Extract | 2.20 ± 0.08 | [10] |

| Platycodin D | Root | Fermented Extract | 1.29 ± 0.37 | [10] |

| Platycoside E | Root | Various Korean regions | Highest content among 18 platycosides | [1] |

| Polygalacin D2 | Root | Various Korean regions | Second highest content | [1] |

| 3″-O-acetylplatyconic acid A | Root | Various Korean regions | Third highest content | [1] |

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC-based quantification of Platycoside F.

Caption: Experimental workflow for Platycoside F quantification.

Caption: Key parameters of the HPLC method.